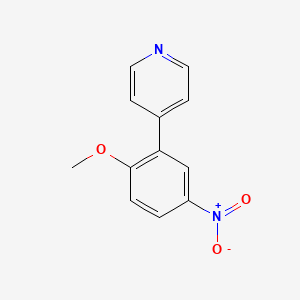

4-(2-Methoxy-5-nitrophenyl)pyridine

描述

属性

CAS 编号 |

209482-02-0 |

|---|---|

分子式 |

C12H10N2O3 |

分子量 |

230.22 g/mol |

IUPAC 名称 |

4-(2-methoxy-5-nitrophenyl)pyridine |

InChI |

InChI=1S/C12H10N2O3/c1-17-12-3-2-10(14(15)16)8-11(12)9-4-6-13-7-5-9/h2-8H,1H3 |

InChI 键 |

KTKHCELLWNOORY-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=NC=C2 |

产品来源 |

United States |

相似化合物的比较

Structural Isomerism and Substituent Effects

- Positional Isomerism: 2-(2-Methoxy-5-nitrophenyl)pyridine (): Synthesized via Gomberg-Hey arylation, this positional isomer places the substituted phenyl group at the pyridine’s 2-position. The 4-substituted analogue (target compound) may exhibit distinct electronic properties due to differences in resonance and inductive effects. 5-Nitro-2-methoxy-4-methylpyridine (): Replaces the phenyl group with a methyl group at the pyridine’s 4-position.

Physical and Chemical Properties

Table 1: Comparison of Key Properties

*Estimated based on structural analogues.

- Melting Points : Chloro- and aryl-substituted pyridines () exhibit higher melting points (268–287°C) due to stronger intermolecular forces (e.g., dipole-dipole, π-π stacking) compared to methyl-substituted derivatives .

- Solubility : Methoxy groups generally enhance solubility in polar solvents, while nitro groups reduce it. The target compound’s phenyl group may lower aqueous solubility compared to methyl analogues .

Reactivity and Functionalization

- Demethylation : describes the conversion of 2-(2-methoxy-5-nitrophenyl)pyridine to 2-(2-hydroxy-5-nitrophenyl)pyridine using HBr, suggesting the target compound could undergo similar reactions to yield hydroxyl derivatives for further functionalization .

常见问题

Q. What are the established synthetic routes for 4-(2-Methoxy-5-nitrophenyl)pyridine, and how can purity be ensured?

The compound is synthesized via the Gomberg-Hey arylation of pyridine with a diazonium salt derived from 2-amino-4-nitroanisole, yielding a mixture of arylation products. Fractional crystallization isolates the desired product. Demethylation with hydrobromic acid can further modify the methoxy group . Purification often involves column chromatography on silica gel (as seen in similar pyridine derivatives) to remove byproducts .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitro, methoxy). For zwitterionic forms, weak O-H stretches and broad -NH= bands near 2600 cm⁻¹ may appear .

- NMR : Confirms aromatic proton environments and substituent positions.

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Q. What safety protocols are recommended given limited toxicity data?

- Handle using personal protective equipment (PPE) , including gloves and lab coats.

- Work in a fume hood to avoid inhalation.

- Follow guidelines for compounds with unknown toxicity: avoid skin contact, store in sealed containers, and dispose of waste via approved protocols .

Advanced Research Questions

Q. How can crystallographic data resolve the solid-state structure of this compound?

Single-crystal X-ray diffraction is ideal. For related pyridine derivatives, monoclinic C2/c space groups are common. Key interactions include:

- Intermolecular C–H⋯C (pyridine) interactions (distance ~2.74 Å), forming cyclic dimers.

- π-π stacking (distance ~3.61 Å) between aromatic rings, stabilizing supramolecular networks .

Q. What reaction mechanisms explain the base-catalyzed rearrangement of nitro-substituted pyridines?

A proposed mechanism involves zwitterionic intermediates , where deprotonation at the hydroxyl group triggers nitro migration. This is supported by IR data showing zwitterion dominance in solution .

Q. How do reaction conditions (solvent, temperature) influence synthesis yield and selectivity?

- Nitration : Control temperatures between 0–5°C to prevent over-nitration.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for Suzuki-Miyaura couplings in related syntheses .

- Optimize stirring duration (e.g., 12–24 hrs) for complete conversion .

Q. What strategies improve biological activity in pyridine derivatives?

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methoxy to hydroxy groups) to enhance interactions with biological targets.

- Pharmacophore modeling : Use the nitro group as an electron-withdrawing moiety to increase electrophilicity for enzyme binding .

Q. How can computational methods predict the compound’s reactivity and stability?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to guide drug design .

Methodological Notes

- Crystallography : Use SHELX programs for refinement, leveraging their robustness in handling high-resolution data .

- Spectral Analysis : Cross-reference experimental IR/NMR with simulated spectra from computational tools (e.g., Gaussian).

- Safety Compliance : Adopt protocols from GHS standards for handling hazardous intermediates (e.g., nitro compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。